molecular formula C11H9N5O B2360846 N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide CAS No. 39807-69-7

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide

Cat. No.: B2360846
CAS No.: 39807-69-7
M. Wt: 227.227
InChI Key: UPGLIOCJZVAXBC-UHFFFAOYSA-N
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Description

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is a compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include alkyl cyanoacetates, phenacyl bromide, and triethylamine as a basic catalyst. Reaction conditions often involve heating and stirring to facilitate the formation of the desired products .

Major Products Formed

The major products formed from these reactions are various heterocyclic compounds, including pyrrole, imidazole, and thiazole derivatives .

Mechanism of Action

The mechanism of action of N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The triazole ring can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide is unique due to its combination of a cyano group and an acetamide group attached to the triazole ring. This structure imparts specific chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(5-cyano-2H-triazol-4-yl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5O/c1-7(17)13-9-4-2-8(3-5-9)11-10(6-12)14-16-15-11/h2-5H,1H3,(H,13,17)(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGLIOCJZVAXBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NNN=C2C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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